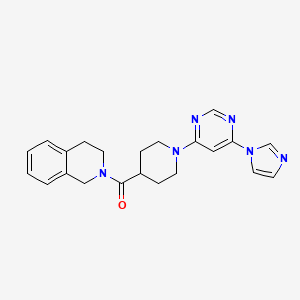![molecular formula C17H23N5O2 B2906277 [4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415535-01-0](/img/structure/B2906277.png)
[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of molecules known as kinase inhibitors, which have been shown to be effective in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of [4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, thereby disrupting cellular signaling pathways and leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system by inhibiting the activity of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone in lab experiments is its high potency and selectivity for specific kinases. This allows researchers to study the effects of inhibiting specific kinases on cellular processes and disease pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research involving [4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone. One area of interest is its potential use in the treatment of various autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to better understand the mechanisms underlying its anti-cancer and anti-inflammatory effects, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of [4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been described in several research papers. One of the most commonly used methods involves the reaction of 2-methyl-4-nitropyrazolo[1,5-a]pyrazine with morpholine in the presence of a palladium catalyst to yield the intermediate product. This intermediate is then reacted with piperidin-1-ylmethanone to form the final product.
Applications De Recherche Scientifique
[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of several kinases, including the protein kinases CK1δ and CK1ε, which are involved in various cellular processes such as cell division, DNA repair, and circadian rhythm regulation.
Propriétés
IUPAC Name |
[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13-11-14-16(18-5-8-22(14)19-13)21-9-10-24-15(12-21)17(23)20-6-3-2-4-7-20/h5,8,11,15H,2-4,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPMAKMOFZIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCOC(C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2906197.png)

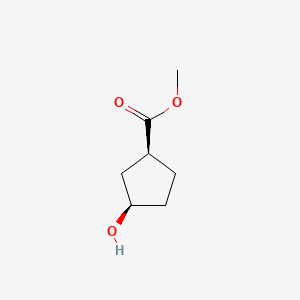

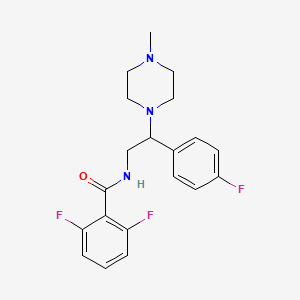
![2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2906205.png)
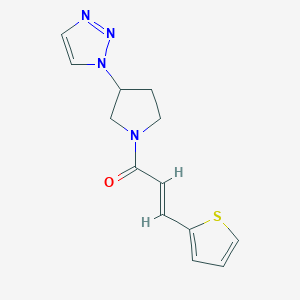

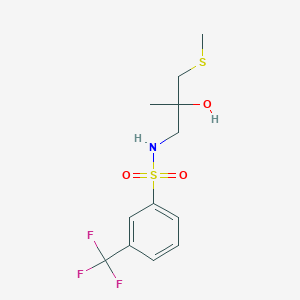
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906210.png)
